N-(2-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
CAS No.: 892386-38-8
Cat. No.: VC4371457
Molecular Formula: C28H25FN4O3S
Molecular Weight: 516.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892386-38-8 |
|---|---|
| Molecular Formula | C28H25FN4O3S |
| Molecular Weight | 516.59 |
| IUPAC Name | N-(2-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C28H25FN4O3S/c1-3-17-8-4-7-11-23(17)31-24(35)15-37-28-21-12-20-18(14-34)13-30-16(2)25(20)36-27(21)32-26(33-28)19-9-5-6-10-22(19)29/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35) |
| Standard InChI Key | CNNOPNVOBNFNFT-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F |
Introduction
N-(2-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with a unique tricyclic structure, featuring various functional groups that contribute to its potential biological activity. This compound is classified as a synthetic organic compound, specifically within the realm of pharmaceuticals due to its potential therapeutic applications. It is also a triazole derivative, given the presence of a triazole ring in its structure.
Synthesis
The synthesis of this compound typically involves advanced organic chemistry techniques, often requiring multi-step reactions with various reagents and catalysts. Detailed synthesis protocols can be found in specialized chemical literature and patent databases. The process may utilize techniques such as chromatographic methods to monitor purity and yield at each step.
Potential Applications
This compound has potential applications in medicinal chemistry and pharmacology, particularly due to its complex structure and functional groups. It is hypothesized to interact with specific biological targets such as enzymes or receptors, which could lead to therapeutic effects.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC–MS) are commonly used to confirm the structure and purity of complex organic compounds like this one. These methods provide detailed information about the molecular structure and help in identifying potential impurities .
Comparison with Similar Compounds
Other compounds with similar structural features, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have shown promise in anti-inflammatory studies. These compounds often undergo in silico evaluations to assess their potential as inhibitors of specific enzymes, such as 5-lipoxygenase (5-LOX) .
Data Table: Comparison of Structural Features
| Compound | Structural Features | Potential Applications |
|---|---|---|
| N-(2-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | Triazole ring, sulfanyl group, multiple aromatic rings | Medicinal chemistry, pharmacology |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Thiadiazole ring, pyrazole ring, sulfanyl group | Anti-inflammatory, potential 5-LOX inhibitor |
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